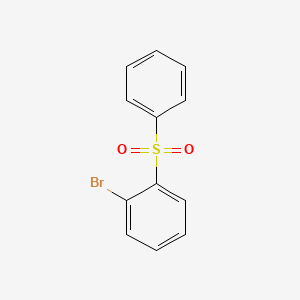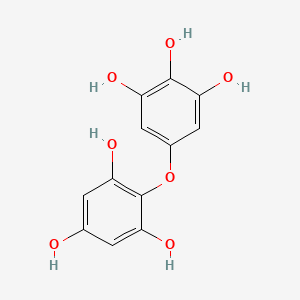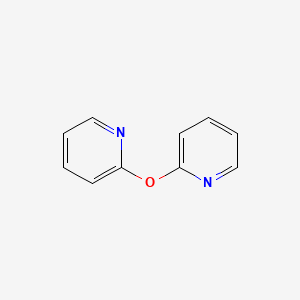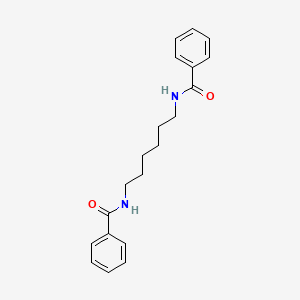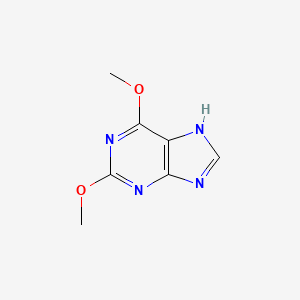![molecular formula C12H19NO2Si B3053407 [Dimethyl(2-phenylethyl)silyl]methyl carbamate CAS No. 5356-92-3](/img/structure/B3053407.png)
[Dimethyl(2-phenylethyl)silyl]methyl carbamate
Overview
Description
“[Dimethyl(2-phenylethyl)silyl]methyl carbamate” is a complex organic compound. It contains a carbamate group (OC(O)N), which is an ester derived from carbamic acid (H2NCO2H). This carbamate group is attached to a methyl group (CH3), and a dimethyl(2-phenylethyl)silyl group. The latter is a silyl group (a silicon atom bonded to organic groups) with two methyl groups and a 2-phenylethyl group .
Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield an alcohol and an amine or ammonia. The specific reactions that “[Dimethyl(2-phenylethyl)silyl]methyl carbamate” would undergo depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of “[Dimethyl(2-phenylethyl)silyl]methyl carbamate” would depend on its specific structure. Carbamates in general are often solids at room temperature, and they have varying solubilities in water .Scientific Research Applications
Catalytic Activity in Synthesis
- Catalysis in Methyl N-Phenyl Carbamate Synthesis : Mesoporous silica, particularly Al-containing, has been demonstrated as a highly effective catalyst for synthesizing methyl N-phenyl carbamate from dimethyl carbonate and aniline. This method offers easy separation and repeated use of the catalyst, making it an efficient process (Katada et al., 2002).
Non-Phosgene Routes for Synthesis
- Synthesis from CO2 under Mild Conditions : Research has explored a non-phosgene route for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea under atmospheric pressure. This method leverages sodium methoxide as a catalyst, offering a less toxic and more environmentally friendly approach (Gao et al., 2007).
Pharmacological Actions
- Physostigmine-like Action in Carbamic Esters : A study in 1931 explored the pharmacological action of various carbamic esters, including dimethyl and methylphenyl-carbamic esters, noting their physostigmine-like effects. This research provided insights into the physiological impacts of these compounds (Aeschlimann & Reinert, 1931).
Organic Chemistry Applications
- Use as a Derivatizing Agent : N, N-dimethyl-trimethylsilyl-carbamate has been tested as a derivatizing agent in gas chromatography, particularly for trichothecene mycotoxins. Its reaction with alcohols and resulting characteristics make it a valuable tool in analytical chemistry (Eke & Torkos, 2004).
Synthesis Processes
- Synthesis of Methyl Phenyl Carbonate : Methyl phenyl carbonate, a green reagent, can be synthesized from dimethyl carbonate and diphenyl carbonate. This process has potential applications in carbamate synthesis, highlighting an eco-friendly approach to chemical production (Zhou Guo-ding, 2011).
Thermodynamic Analysis
- Thermodynamics in Carbamate Synthesis : A study conducted a thermodynamic analysis of methyl N-phenyl carbamate synthesis from dimethyl carbonate and aniline, providing crucial data for guiding experimental research and process scale-up (Hengshui, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[dimethyl(2-phenylethyl)silyl]methyl carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2Si/c1-16(2,10-15-12(13)14)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCSJUHUJPEJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1)COC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294512 | |
| Record name | [dimethyl(2-phenylethyl)silyl]methyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5356-92-3, 53901-51-2 | |
| Record name | NSC96864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [dimethyl(2-phenylethyl)silyl]methyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



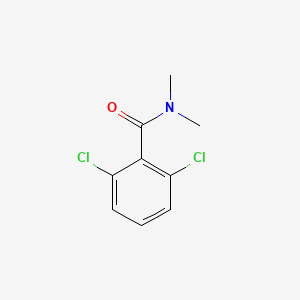

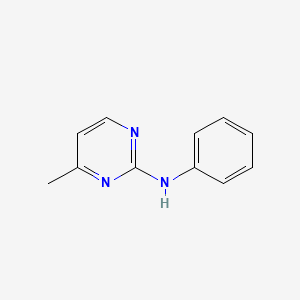

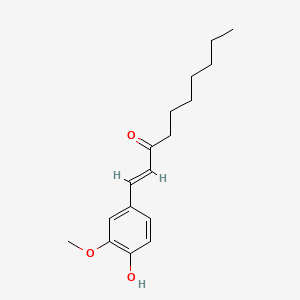

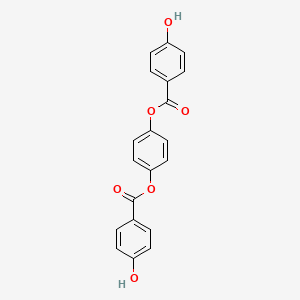
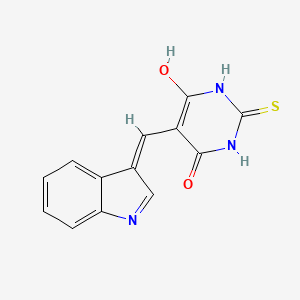
![1-[(2-Chloroethyl)thio]-4-fluorobenzene](/img/structure/B3053337.png)
